

Potential Therapeutic Targets of Thiazolo[5,4-d]pyrimidines: A Technical Guide

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Compound of Interest

Compound Name: (7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine

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For Researchers, Scientists, and Drug Development Professionals

The thiazolo[5,4-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the potential therapeutic targets of this heterocyclic system, focusing on its applications in oncology and neurology. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Antiproliferative and Anticancer Activity

Thiazolo[5,4-d]pyrimidine derivatives have shown significant promise as anticancer agents, exhibiting potent activity against a variety of cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis through the intrinsic mitochondrial pathway.

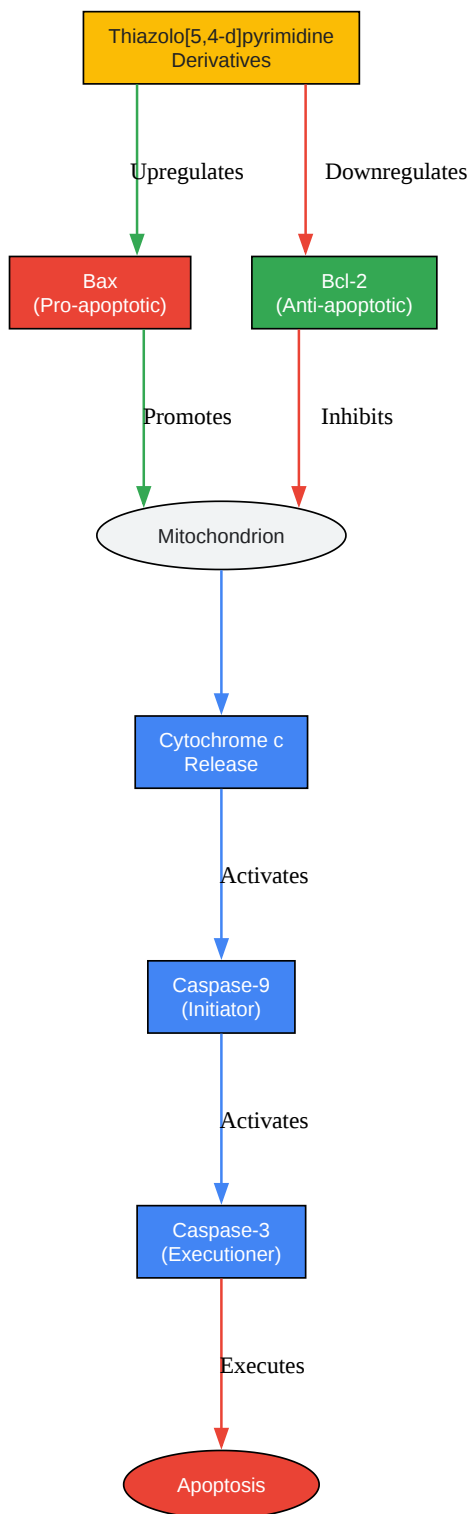
Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected thiazolo[5,4-d]pyrimidine derivatives against various human cancer cell lines.

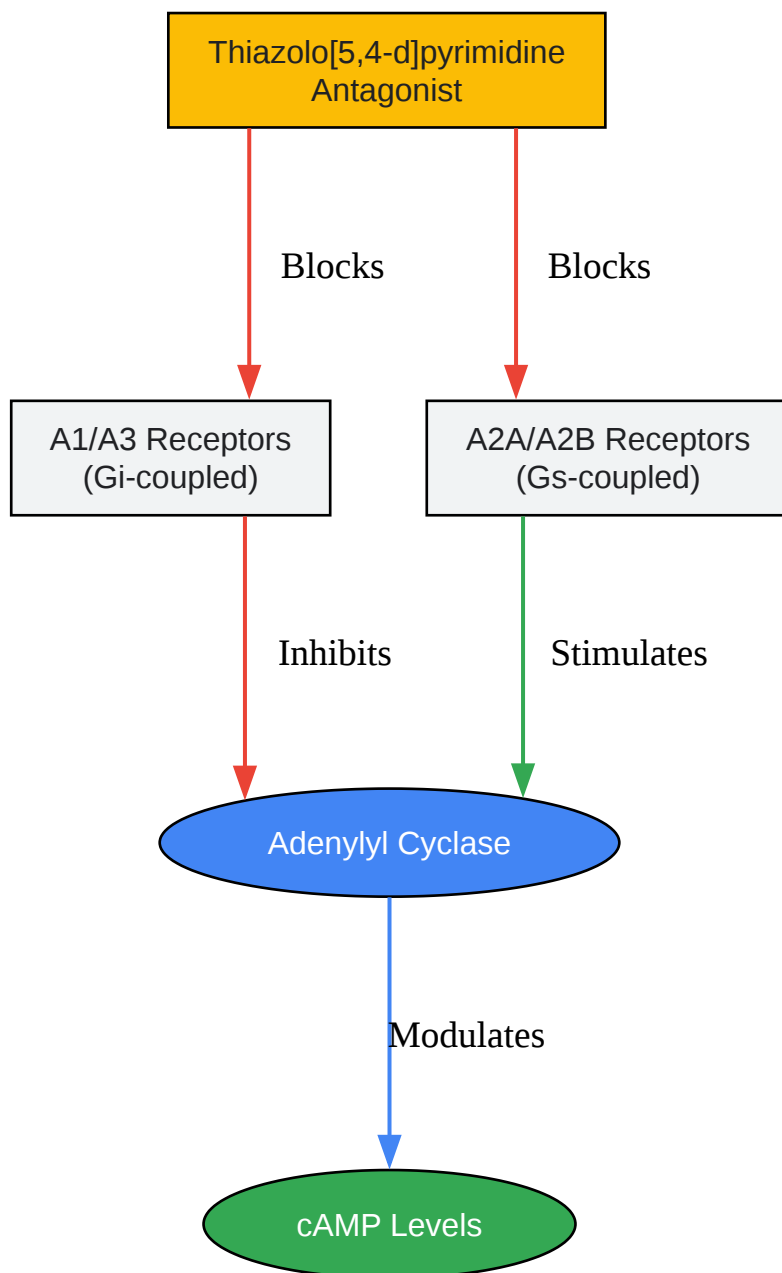
Compound	Cancer Cell Line	IC50 (μM)	Reference
7i	MGC-803 (gastric)	4.64	[1] [2]
HGC-27 (gastric)	5.07	[1] [2]	
7a	MGC-803 (gastric)	5.13	[1] [2]
24	MGC-803 (gastric)	1.03	[3]
4k	A549 (lung)	1.4	[4]
NCI-H322 (lung)	7.1	[4]	
A431 (epidermal)	3.1	[4]	
T98G (glioblastoma)	3.4	[4]	
4a	HL-60 (leukemia)	8	[4]
Compound 35	60 cell line panel	GI50: 1.07, TGI: 6.61, LC50: 34.7	[4]
Compound 4i	MCF-7 (breast)	0.33	[5]
HeLa (cervical)	0.52	[5]	
HepG2 (liver)	3.09	[5]	

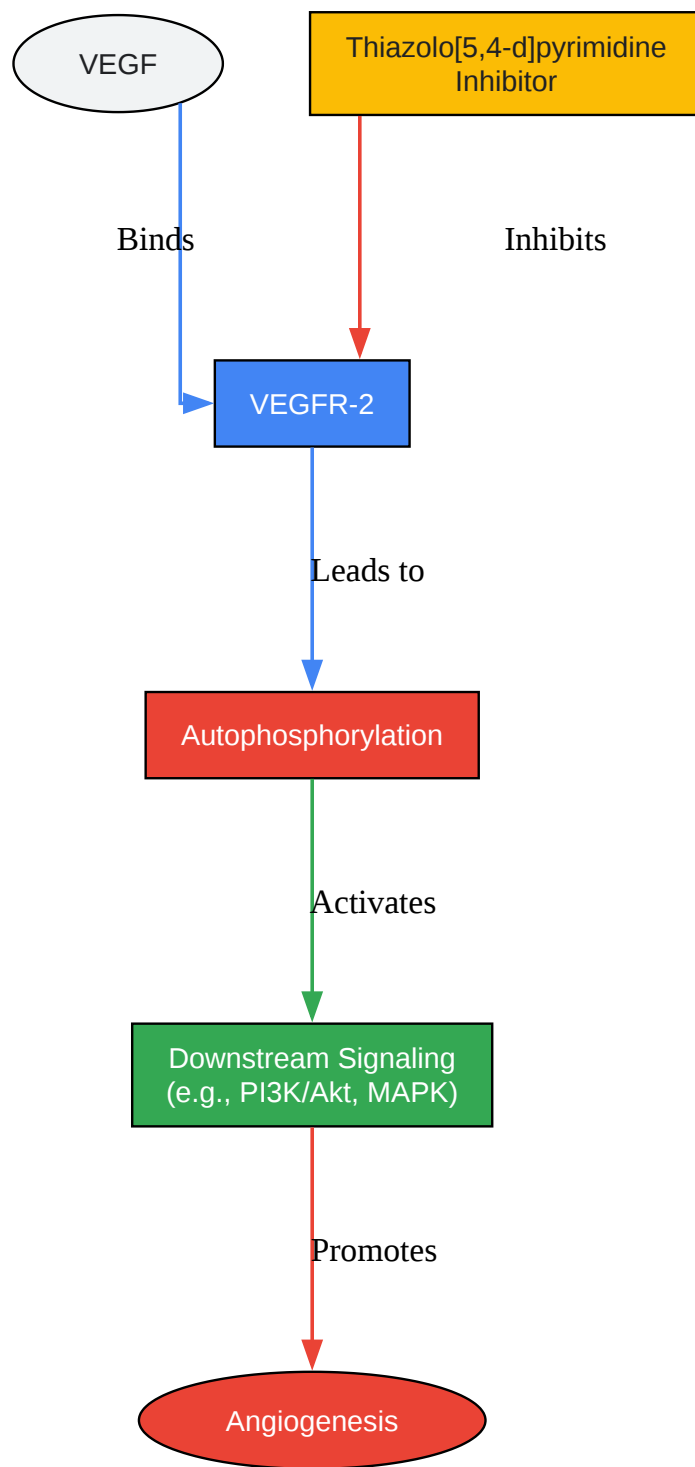
Signaling Pathway: Intrinsic Apoptosis

Thiazolo[5,4-d]pyrimidines have been shown to induce apoptosis by modulating the expression of key proteins in the mitochondrial pathway. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the cleavage and activation of caspase-9 and caspase-3.[\[5\]](#)









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